Butyltin hydroxide oxide hydrate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butyltin hydroxide oxide hydrate can be synthesized through the hydrolysis of butyltin trichloride in the presence of water. The reaction typically involves the following steps:

- Dissolution of butyltin trichloride in an organic solvent.

- Addition of water to the solution under controlled conditions.

- Isolation and purification of the resulting this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Butyltin hydroxide oxide hydrate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form butyltin oxide.

Reduction: It can be reduced to form butyltin hydride.

Substitution: It can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides and alkoxides are commonly used.

Major Products Formed

Oxidation: Butyltin oxide.

Reduction: Butyltin hydride.

Substitution: Various butyltin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Applications Overview

Butyltin hydroxide oxide hydrate serves as a versatile reagent in several chemical processes:

- Synthesis of Organotin Compounds :

- Catalysis :

- Environmental Research :

Data Tables

| Application Area | Description |

|---|---|

| Chemical Synthesis | Precursor for organotin derivatives and polymers |

| Catalysis | Catalyst in food-contact polyesters |

| Environmental Studies | Toxicity studies on aquatic life |

Case Study 1: Toxicity Assessment in Aquatic Organisms

A study explored the toxicity of nano-sized butyltin compounds on Daphnia magna and Chlamydomonas reinhardtii. The findings indicated that high concentrations (≥100 mg/L) significantly increased mortality rates in Daphnia magna, while no adverse effects were observed on algal growth at lower concentrations . This research highlights the importance of understanding the environmental impact of butyltin compounds.

Case Study 2: Polymer Synthesis

This compound has been utilized to synthesize sulfonated copolyester polymers, demonstrating improved mechanical properties and thermal stability. The process involved using butyltin as a catalyst to facilitate the polymerization reaction, resulting in materials suitable for various industrial applications .

Mécanisme D'action

The mechanism of action of butyltin hydroxide oxide hydrate involves its interaction with various molecular targets and pathways. It acts as a catalyst in many reactions by facilitating the formation and breaking of chemical bonds. The specific molecular targets and pathways depend on the particular application and reaction conditions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Butyltin trichloride: A precursor in the synthesis of butyltin hydroxide oxide hydrate.

Dibutyltin oxide: Another organotin compound with similar applications.

Triphenyltin hydroxide: Used in similar catalytic applications.

Uniqueness

This compound is unique due to its specific molecular structure, which allows it to act as a versatile catalyst in various chemical reactions. Its ability to form stable complexes with different nucleophiles makes it valuable in both industrial and research settings .

Activité Biologique

Butyltin hydroxide oxide hydrate, a compound belonging to the organotin family, has garnered attention due to its diverse biological activities and potential toxicological effects. Organotin compounds, including butyltin derivatives, are widely used in agricultural and industrial applications, leading to environmental accumulation and bioaccumulation in food chains. This article explores the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic applications.

This compound (CAS Number: 336879-56-2) appears as a white powder and is hygroscopic in nature. It is known to cause irritation to the eyes and skin and may have harmful effects if absorbed through the skin or inhaled .

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 2

Research has demonstrated that organotin compounds, including this compound, can inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2). This enzyme is crucial for the inactivation of glucocorticoids. Inhibition leads to increased levels of active glucocorticoids, which can contribute to various toxicological effects such as thymus involution and reduced birth weight . The inhibition potency varies among different organotin compounds, with butyltin derivatives showing significant inhibitory effects in cell lysates and intact cells.

Cytotoxicity and Apoptosis Induction

This compound has been implicated in inducing cytotoxic effects through several mechanisms:

- Cell Death Pathways : Exposure to butyltin compounds can trigger apoptosis in various cell lines. For instance, tributyltin (TBT) has been shown to induce cell death by activating stress pathways such as the mammalian target of rapamycin (mTOR) signaling pathway .

- Oxidative Stress : Organotin compounds can increase reactive oxygen species (ROS) production, leading to oxidative stress and subsequent cellular damage. This oxidative stress is linked with mitochondrial dysfunction and apoptosis .

Research Findings

Recent studies have highlighted the biological implications of butyltin compounds:

Case Studies

- Neurotoxicity : A study involving cortical neurons exposed to TBT chloride indicated that TBT reduced mTOR phosphorylation, leading to autophagy followed by cell death. This suggests that butyltin compounds may have neurotoxic effects that could contribute to cognitive impairments .

- Anticancer Potential : Research has explored the potential anticancer properties of organotin derivatives. For example, certain butyltin complexes have shown selective cytotoxicity against cancer cell lines while exhibiting minimal toxicity towards normal cells . This duality presents an intriguing area for further investigation into therapeutic applications.

Toxicological Considerations

Chronic exposure to butyltin compounds has been associated with various health risks:

Propriétés

IUPAC Name |

butyl-hydroxy-oxotin;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9.2H2O.O.Sn/c1-3-4-2;;;;/h1,3-4H2,2H3;2*1H2;;/q;;;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNBFLVBJDYEFE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

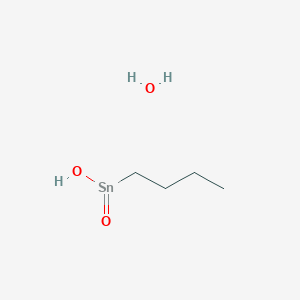

CCCC[Sn](=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O3Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20583603 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

336879-56-2 | |

| Record name | Butyl(hydroxy)stannanone--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20583603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.